6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Description
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 852804-23-0) is a fluorinated tetralin-derived primary amine. It is commonly utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The compound’s hydrochloride salt (CAS 852660-54-9) is commercially available with high purity (97–98%) in quantities ranging from 25 mg to 25 g, as noted by suppliers like Shanghai Yingxin Laboratory and ECHEMI . Its structure combines a partially hydrogenated naphthalene ring with a fluorine substituent at the 6-position and an amine group at the 2-position. This configuration imparts unique electronic and steric properties, making it valuable for structure-activity relationship (SAR) studies. Enantiomeric forms, such as the (S)-isomer, are also documented, highlighting its stereochemical relevance in drug design .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWRBBRNOCYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine typically involves the fluorination of a suitable naphthalene precursor followed by amination. One common method involves the following steps:
Fluorination: A naphthalene derivative is subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Reduction: The fluorinated naphthalene is then reduced to the corresponding tetrahydronaphthalene using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Ammonia, amine sources, and other nucleophiles
Major Products
The major products formed from these reactions include fluorinated ketones, aldehydes, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent and selective biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Fluorine vs. Methoxy : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to the bulkier, electron-donating methoxy group .
- Fluorine vs. Bromo : Bromine’s larger size increases lipophilicity but may reduce target selectivity due to steric effects .
Positional Isomerism
The position of the fluorine atom and amine group significantly impacts biological activity:
Key Findings :
- 6-F vs. 7-F : The 6-fluoro isomer exhibits higher receptor binding affinity due to favorable dipole alignment in active sites .
- 2-Amine vs. 1-Amine : The 2-amine configuration minimizes steric hindrance, enhancing interaction with enzymatic pockets .
Ring System Modifications
Structural analogs with alternative ring systems demonstrate divergent applications:
Key Findings :
- Tetralin vs. Carbazole : Carbazole derivatives exhibit extended π-conjugation, enhancing intercalation with DNA/proteins in anticancer research .
- Tetralin vs. Norbornane: The norbornane scaffold’s rigidity improves thermal stability but limits conformational flexibility in drug design .
Stereochemical Considerations
The (S)-enantiomer of this compound (Ref: 10-F735972) is documented, though its biological data remain undisclosed. Enantiomers often exhibit distinct pharmacokinetic profiles; for example, (S)-configured amines may show higher receptor selectivity in chiral environments .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chemical compound with potential pharmacological applications. Its unique structure, characterized by the presence of a fluorine atom and a tetrahydronaphthalene moiety, suggests various biological activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C10H13FN
- Molecular Weight : 165.21 g/mol
- CAS Number : 852804-23-0
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6 to 25 µg/mL against pathogens like Candida albicans and Gram-negative bacteria .
- Cytotoxicity :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized analogs of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The analogs exhibited a zone of inhibition ranging from 10 to 29 mm, indicating strong antimicrobial activity .
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving EAC and DLA cell lines, the compound showed a significant reduction in cell viability at concentrations as low as 10 µM. This suggests its potential as an anticancer agent .
Data Table: Biological Activity Summary
The biological activities of this compound are thought to be mediated through interactions with specific receptors and enzymes involved in microbial resistance and cancer cell proliferation. Its structural characteristics allow it to interact with biological targets effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
